Simurosertib

描述

This compound is an orally bioavailable inhibitor of cell division cycle 7 (cell division cycle 7-related protein kinase; CDC7), with potential antineoplastic activity. Upon administration, this compound binds to and inhibits CDC7; this prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis. This inhibits cell growth in CDC7-overexpressing tumor cells. CDC7, a serine/threonine kinase and cell division cycle protein, is overexpressed in a variety of cancers and plays a key role in the activation of DNA replication and the regulation of cell cycle progression.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

CDC7-selective inhibito

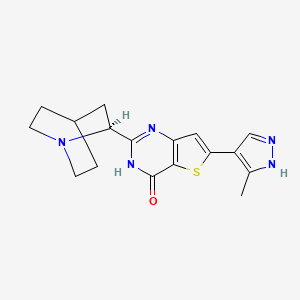

Structure

3D Structure

属性

IUPAC Name |

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVXKJKTISMIOW-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330782-76-7 |

Source

|

| Record name | Simurosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simurosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIMUROSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Simurosertib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simurosertib (also known as TAK-931) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] Its mechanism of action in cancer cells is centered on the disruption of DNA replication initiation, a critical process for rapidly proliferating tumor cells. By inhibiting CDC7, this compound prevents the phosphorylation of the minichromosome maintenance complex 2 (MCM2), a key component of the pre-replication complex.[1][2] This blockade of MCM2 phosphorylation stalls the firing of replication origins, leading to replication stress, S-phase cell cycle delay, and ultimately, the induction of apoptosis.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways and workflows.

Core Mechanism of Action

This compound's primary molecular target is the serine/threonine kinase CDC7.[1] In complex with its regulatory subunit, Dbf4, CDC7 forms an active kinase that is essential for the G1/S phase transition of the cell cycle.[5] The core function of the CDC7/Dbf4 complex is to phosphorylate multiple sites on the MCM2-7 helicase complex, which is loaded onto DNA at replication origins. This phosphorylation is the critical trigger for the initiation of DNA replication.

This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDC7, preventing the transfer of phosphate (B84403) to its substrates, most notably MCM2.[2] The inhibition of MCM2 phosphorylation has a cascade of downstream effects within the cancer cell:

-

Inhibition of DNA Replication Initiation: Without phosphorylated MCM2, the replication origins fail to "fire," effectively halting the initiation of DNA synthesis.[6]

-

Induction of Replication Stress: The inability to initiate replication leads to an accumulation of stalled replication forks and single-stranded DNA, a state known as replication stress.[3][4]

-

S-Phase Delay: The cellular machinery detects this replication stress and activates cell cycle checkpoints, causing a delay in the S-phase of the cell cycle.[3][4]

-

Apoptosis: In cancer cells, which are often highly dependent on efficient DNA replication and may have compromised checkpoint responses, prolonged replication stress and cell cycle arrest trigger programmed cell death, or apoptosis.[6]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound from preclinical studies.

| Parameter | Value | Assay/System |

| IC50 vs. CDC7 Kinase | <0.3 nM | In vitro CDC7 enzyme assay[3] |

| IC50 vs. pMCM2 (cellular) | 17 nM | HeLa cells[7] |

| EC50 (Proliferation) | 81 nM | COLO 205 cells[7] |

| GI50 Range (Proliferation) | 30.2 - >10,000 nM | Variety of cancer cell lines[7] |

Table 1: In Vitro and Cellular Activity of this compound.

| Cell Line | Cancer Type | Reported Activity |

| COLO 205 | Colorectal Cancer | Significant anti-proliferative and anti-tumor activity[7] |

| SW948 | Pancreatic Cancer | Marked, dose-dependent anti-tumor activity in xenograft models[3] |

| HeLa | Cervical Cancer | Inhibition of MCM2 phosphorylation[7] |

Table 2: Activity of this compound in Selected Cancer Cell Lines.

Experimental Protocols

In Vitro CDC7 Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound against the CDC7 kinase.

Methodology:

-

Reaction Setup: In a suitable microplate, combine recombinant human CDC7/Dbf4 complex with a specific peptide substrate derived from MCM2 in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) or a vehicle control (e.g., DMSO) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate. A common method is to use a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Phospho-MCM2

Objective: To assess the in-cell target engagement of this compound by measuring the phosphorylation of its direct substrate, MCM2.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or COLO 205) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]

-

SDS-PAGE and Protein Transfer: Normalize protein samples to equal concentrations, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]

-

Incubate the membrane with a primary antibody specific for phospho-MCM2 (e.g., at Ser40) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

-

Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to a loading control (e.g., GAPDH or total MCM2).

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.[10]

-

Incubation: Incubate the plates for a defined period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the EC50 or GI50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM2 phosphorylation and leading to replication stress and apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Logical Relationship of this compound's Cellular Effects

Caption: Logical cascade of events following this compound treatment, from target inhibition to anti-tumor effect.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

TAK-931 (Simurosertib): A Technical Guide to a Potent and Selective CDC7 Kinase Inhibitor

Executive Summary

Cell division cycle 7 (CDC7) kinase is a critical serine/threonine kinase that plays an indispensable role in the initiation of DNA replication. Its overexpression in a wide array of human cancers has been linked to poor clinical outcomes, making it a compelling target for anticancer drug development.[1][2] TAK-931 (Simurosertib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of CDC7.[3][4] By inducing replication stress, TAK-931 triggers cell cycle arrest and subsequent cell death in cancer cells, demonstrating a unique therapeutic mechanism.[3][5] This technical guide provides a comprehensive overview of the core function of TAK-931, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the protocols for essential experiments used in its characterization.

Introduction to CDC7 Kinase

CDC7 is a serine/threonine kinase that is essential for the G1/S transition of the cell cycle and the subsequent progression through S phase.[1][6] It forms an active heterodimeric complex with its regulatory subunit, Dbf4 (or Drf1), also known as Activator of S-phase Kinase (ASK).[7] This active complex, referred to as Dbf4-dependent kinase (DDK), is fundamental for initiating DNA replication.[7][8]

The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[8][9] During the G1 phase, the MCM complex is loaded onto replication origins as part of the pre-replicative complex (pre-RC). For DNA synthesis to begin, these origins must be "fired," a process initiated by DDK-mediated phosphorylation of multiple MCM subunits.[9][10] This phosphorylation event is a prerequisite for the recruitment of other replication machinery, the unwinding of DNA, and the start of DNA synthesis.[9] Given this pivotal role, inhibiting CDC7 offers a targeted approach to halt the proliferation of rapidly dividing cancer cells that are highly dependent on robust DNA replication.[5][8]

TAK-931: A Selective CDC7 Inhibitor

TAK-931 is an orally active, selective, and ATP-competitive inhibitor of CDC7 kinase.[11] Preclinical studies have demonstrated its high potency and selectivity.

Biochemical and Cellular Activity

TAK-931 potently inhibits the enzymatic activity of CDC7 kinase with a median inhibitory concentration (IC50) of less than 0.3 nM.[3][11] Its selectivity for CDC7 is over 120-fold higher than for 317 other tested kinases, including CDK2, a key cell cycle kinase.[3][11] This high degree of selectivity minimizes off-target effects. In cellular assays, TAK-931 effectively suppresses the phosphorylation of MCM2 (pMCM2), a direct substrate of CDC7, confirming its on-target activity within cancer cells.[5][11] The half-maximal growth inhibition (GI50) varies across different cancer cell lines, with notable efficacy observed in lines with RAS mutations.[3]

Table 1: Biochemical and Cellular Activity of TAK-931

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| Biochemical IC50 | CDC7 Kinase | <0.3 nM | [3][11] |

| CDK2 Kinase | 6300 nM | [3] | |

| Cellular GI50 (72h) | COLO205 (Colorectal) | 85 nM | [3] |

| RKO (Colorectal) | 818 nM | [3] | |

| SW948 (Colorectal) | 2.69 µM | [12] |

| | PANC-1 (Pancreatic) | >10 µM |[3] |

Mechanism of Action

The antitumor activity of TAK-931 stems from its direct inhibition of CDC7, which sets off a cascade of cellular events.

-

Inhibition of Origin Firing: As an ATP-competitive inhibitor, TAK-931 binds to the ATP pocket of CDC7, preventing the phosphorylation of the MCM complex.[8][11] This action directly blocks the firing of DNA replication origins.[3]

-

Induction of Replication Stress (RS): The failure to initiate replication leads to stalled replication forks and an S-phase delay, a state known as replication stress.[3][5] This stress activates the DNA damage response (DDR) pathway.[8]

-

Mitotic Aberrations and Cell Death: Prolonged replication stress induced by TAK-931 leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation.[3][13] These defects ultimately result in an irreversible antiproliferative effect and trigger apoptosis in cancer cells.[3][4]

Preclinical In Vivo Efficacy

TAK-931 has demonstrated significant single-agent antitumor activity in multiple preclinical xenograft and patient-derived xenograft (PDX) models.[3][11] Oral administration of TAK-931 leads to a dose- and time-dependent inhibition of pMCM2 in tumor tissues, correlating with tumor growth inhibition.[11][14] Notably, TAK-931 showed potent efficacy in pancreatic PDX models with KRAS mutations.[3][5]

Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models

| Model Type | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

|---|---|---|---|---|

| Xenograft | Colorectal (COLO205) | 80 mg/kg, bid, 14 days | Dose-dependent antitumor activity | [14] |

| PDX | Pancreatic (PHTX-249Pa, KRAS mutant) | 60 mg/kg, bid, 3 days on/4 off | 96.6% (on day 22) | [5][14] |

| PDX | Pancreatic (PHTX-249Pa, KRAS mutant) | 40 mg/kg, qd, 21 days | 68.4% (on day 22) | [5][14] |

| PDX | Pancreatic (PHTXM-97Pa, KRAS mutant) | 60 mg/kg, qd, 21 days | 89.9% (on day 22) |[5] |

Clinical Data

A first-in-human, Phase I dose-escalation study of TAK-931 was conducted in patients with advanced solid tumors to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[15][16][17]

Pharmacokinetics and Safety

The study established that TAK-931 is orally bioavailable with a time to maximum plasma concentration (Tmax) of approximately 1-4 hours post-dose.[16][17] Systemic exposure was found to be approximately dose-proportional.[16] The recommended Phase II dose was determined to be 50 mg administered once daily on days 1-14 of each 21-day cycle.[15][16]

Table 3: Phase I Clinical Trial Pharmacokinetic Parameters of TAK-931

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Tmax (Time to Max. Concentration) | ~1-4 hours | Patients with Advanced Solid Tumors | [16][17] |

| Terminal Elimination Half-life | ~5.4-6 hours | Patients with Advanced Solid Tumors | [18][19] |

| Apparent Oral Clearance (CL/F) | 38 L/h | Patients with Advanced Solid Tumors | [19] |

| Recommended Phase II Dose | 50 mg QD, 14 days on / 7 days off | Patients with Advanced Solid Tumors |[16][17] |

The most common treatment-related adverse events were manageable.[16][17] Dose-limiting toxicities (DLTs) were primarily hematologic, consistent with a mechanism targeting cell proliferation.[17][18]

Table 4: Common Adverse Events (Any Grade) from Phase I Clinical Trial

| Adverse Event | Frequency | Reference |

|---|---|---|

| Nausea | 60% | [16][17] |

| Neutropenia | 56% | [16][17] |

| Decreased White Blood Cells | N/A (Grade ≥3: 3 patients) | [18] |

| Decreased Appetite | N/A (7 patients) | [18] |

| Vomiting | N/A (7 patients) | [18] |

| Diarrhea | N/A (7 patients) |[18] |

Experimental Protocols

The characterization of TAK-931 involves several key experimental methodologies.

In Vitro Kinase Assay (ADP-Glo™ Format)

Objective: To determine the enzymatic inhibitory activity (IC50) of TAK-931 against CDC7 kinase.[8]

Methodology:

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Prepare serial dilutions of TAK-931 in the buffer; the final DMSO concentration should not exceed 1%.[20][21]

-

Master Mix: Prepare a master mix containing recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., PDKtide), and ATP.[20][22]

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the TAK-931 dilutions or vehicle control (for positive/negative controls).[20]

-

Initiate Reaction: Add 10 µL of the diluted CDC7/Dbf4 enzyme to initiate the kinase reaction. Incubate at 30°C for 45-60 minutes.[20]

-

Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[20]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes in the dark.[21][23]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percentage of inhibition for each TAK-931 concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[20]

Cellular Proliferation Assay (CellTiter-Glo® Format)

Objective: To assess the anti-proliferative activity (GI50) of TAK-931 in cancer cell lines.[8]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., COLO205) in 96-well plates at an appropriate density and allow them to adhere overnight.[8][24]

-

Compound Treatment: Treat cells with a range of concentrations of TAK-931 or a vehicle control (DMSO).[8]

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[3][24]

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).[24]

-

Data Acquisition: After a short incubation to stabilize the signal, measure luminescence with a plate reader.[24]

-

Analysis: Determine the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.[8]

Western Blotting for Phospho-MCM2

Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.[8]

Methodology:

-

Cell Treatment: Treat cancer cells with various concentrations of TAK-931 for a specified duration (e.g., 4 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[24]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[24]

-

Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phospho-MCM2 (Ser40/Ser41). A separate blot should be probed for total MCM2 or a loading control (e.g., GAPDH, Lamin B1).[3][5]

-

Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.[8][24]

In Vivo Xenograft Tumor Model Protocol

Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^7 COLO205 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).[25][26]

-

Tumor Growth: Monitor tumor growth regularly using calipers.[26]

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.[26]

-

Drug Administration: Administer TAK-931 orally according to the specified dosing regimen (e.g., 60 mg/kg, twice daily).[5][14] Administer vehicle to the control group.

-

Monitoring: Monitor tumor volume and body weight throughout the study.[14]

-

Efficacy Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) compared to the vehicle control group.[14] For pharmacodynamic studies, tumors can be harvested at specific time points post-dose to analyze pMCM2 levels via Western blot or immunohistochemistry.[14][15]

Conclusion

TAK-931 is a highly potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action centered on the induction of replication stress.[3][11] It has demonstrated significant antitumor activity in a range of preclinical models, particularly in those with specific genetic backgrounds such as KRAS mutations.[3] Early clinical data have established a manageable safety profile and a recommended dose for further investigation, providing strong proof-of-mechanism for CDC7 inhibition in patients.[15][17] The continued development and study of TAK-931 and other CDC7 inhibitors represent a promising therapeutic strategy for a variety of malignancies.[3][27]

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ascopubs.org [ascopubs.org]

- 19. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. This compound (TAK-931) / Takeda, ZAI Lab [delta.larvol.com]

Simurosertib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simurosertib (TAK-931) is a potent, selective, and orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation.[1] Its discovery represents a significant advancement in the pursuit of novel cancer therapeutics targeting replication stress. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for professionals in the field of drug development and oncology research.

Discovery of this compound (TAK-931)

The discovery of this compound stemmed from the optimization of a thieno[3,2-d]pyrimidinone analogue that demonstrated time-dependent inhibition of Cdc7 kinase and slow dissociation kinetics.[2] Through medicinal chemistry efforts, compound 3d was identified with potent cellular activity and antitumor efficacy. However, a significant obstacle emerged with the discovery of formaldehyde (B43269) adduct formation, hindering its further development.[2]

A structure-based design approach was employed to overcome this challenge, leading to the discovery of this compound (compound 11b ).[2] This novel compound incorporates a quinuclidine (B89598) moiety, which successfully mitigated the issue of adduct formation while retaining high potency and selectivity for Cdc7.[2]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from acetyl pyrazole (B372694). The key steps involve the formation of a pyrazole ring, followed by the construction of the thiophene (B33073) ring, and finally, the annulation to form the thieno[3,2-d]pyrimidinone core, followed by the introduction of the quinuclidine moiety.

A key publication outlines the synthetic route, which can be summarized as follows:

-

Vilsmeier Chloroformylation: The synthesis initiates with a Vilsmeier chloroformylation of acetyl pyrazole C.[3]

-

Formation of Chloroacrylonitrile: The product from the first step is then reacted with hydroxylamine (B1172632) to yield the corresponding chloroacrylonitrile D.[3]

-

Aminothiophene Derivative Formation: Compound D undergoes a reaction with methyl thioglycolate under basic conditions to produce the aminothiophene derivative E.[3]

Further steps, as detailed in the primary literature, involve the cyclization to form the thieno[3,2-d]pyrimidinone core and subsequent coupling with the quinuclidine fragment to yield the final product, this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Cdc7 kinase.[4] The Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7). This phosphorylation is an essential step for the firing of replication origins.

By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[5] This leads to S-phase arrest, induction of replication stress, and ultimately, apoptosis in cancer cells, which are often highly dependent on robust DNA replication for their rapid proliferation.[1]

Signaling Pathway of this compound Action

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

The Role of Simurosertib in DNA Replication Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simurosertib (TAK-931) is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of the initiation of DNA replication.[1] By targeting Cdc7, this compound effectively induces DNA replication stress, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in DNA replication stress. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound and DNA Replication Stress

This compound is a highly selective, ATP-competitive inhibitor of Cdc7 kinase with an IC50 of less than 0.3 nM.[2][3] Cdc7, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK), which plays a pivotal role in the G1/S transition of the cell cycle.[1] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), the core component of the replicative helicase.[1] Phosphorylation of the MCM complex by Cdc7 is an essential step for the initiation of DNA replication at replication origins.[1]

DNA replication stress is a hallmark of cancer, characterized by the slowing or stalling of replication forks, which can lead to genomic instability.[4] Cancer cells, due to their rapid proliferation and often-defective DNA damage response (DDR) pathways, are particularly vulnerable to agents that exacerbate replication stress. This compound leverages this vulnerability by preventing the firing of replication origins, leading to stalled replication forks and the activation of the DNA damage response, ultimately triggering programmed cell death.[1]

Mechanism of Action: From Cdc7 Inhibition to Apoptosis

The primary mechanism of action of this compound involves the direct inhibition of Cdc7 kinase activity. This inhibition prevents the phosphorylation of MCM2 at Ser40, a critical event for the initiation of DNA replication.[3][5] The suppression of origin firing leads to a state of significant replication stress, characterized by an S-phase delay in the cell cycle.[2][6]

This sustained replication stress activates the ATR/Chk1 signaling pathway, a key component of the DNA damage response.[5][7] The activation of this pathway, in the absence of proper DNA replication initiation, leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation.[2][6] Ultimately, these events culminate in the induction of apoptosis, a form of programmed cell death, as evidenced by the activation of caspase-3/7.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Process | Metric | Value | Cell Line(s) | Citation |

| Cdc7 Kinase Activity | IC50 | < 0.3 nM | N/A (Enzymatic Assay) | [2][3] |

| Cellular pMCM2 (Ser40) | IC50 | 17 nM | HeLa | [3] |

| Cell Proliferation | EC50 | 81 nM | COLO 205 | [3] |

| Cell Proliferation | GI50 | 30.2 nM - >10,000 nM | Variety of cancer cells | [3] |

Table 2: Clinical Pharmacokinetics and Safety of this compound (Phase I Study)

| Parameter | Value | Population | Citation |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Patients with Advanced Solid Tumors | [4][8] |

| Recommended Phase II Dose | 50 mg once daily, days 1-14 in 21-day cycles | Patients with Advanced Solid Tumors | [8][9] |

| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | Patients with Advanced Solid Tumors | [4][8] |

Detailed Experimental Protocols

Western Blotting for Phospho-MCM2

This protocol is used to confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.

-

Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, COLO 205) in appropriate culture dishes to achieve 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software and normalize to total MCM2 and a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This assay assesses the anti-proliferative activity of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., COLO 205) in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® or MTS to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by fitting the dose-response data to a sigmoidal curve.

DNA Fiber Analysis for Replication Stress

This single-molecule technique directly visualizes and quantifies DNA replication dynamics.

-

Cell Labeling:

-

Pulse-label asynchronously growing cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20-30 minutes.

-

Wash the cells and then pulse-label with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20-30 minutes. To assess the effect of this compound, the drug can be added before, during, or after the labeling periods.

-

-

DNA Spreading: Harvest the cells and lyse them in a spreading buffer on a microscope slide. Tilt the slide to allow the DNA to spread down the slide.

-

Immunostaining:

-

Fix the DNA fibers with a methanol/acetic acid solution.

-

Denature the DNA with 2.5 M HCl.

-

Block the slides and then incubate with primary antibodies to detect CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks using image analysis software to determine replication fork speed, origin firing frequency, and the degree of fork stalling.

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3/7 Activation Assay for Apoptosis

This assay measures the activity of key executioner caspases to quantify apoptosis.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time. Include a positive control for apoptosis (e.g., staurosporine).

-

Assay Procedure: Add a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) to each well. The substrate is cleaved by active caspase-3/7, generating a luminescent signal.

-

Data Measurement: Incubate at room temperature and measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound-induced DNA replication stress.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative AI-based DNA fiber workflow to study replication stress | Sciety [sciety.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. 53BP1 Mediates ATR-Chk1 Signaling and Protects Replication Forks under Conditions of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Simurosertib-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simurosertib (TAK-931) is a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation. By impeding the function of CDC7, this compound induces significant replication stress in cancer cells, leading to a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailing the signaling pathways, key protein players, and relevant experimental data. The information presented herein is intended to support further research and drug development efforts targeting the CDC7 pathway in oncology.

Mechanism of Action: From CDC7 Inhibition to Apoptotic Execution

This compound's primary mechanism of action is the ATP-competitive inhibition of CDC7 kinase.[1][2] This inhibition prevents the phosphorylation of the minichromosome maintenance (MCM) complex, an essential step for the initiation of DNA replication.[3] The resulting failure to initiate DNA replication leads to replication stress, characterized by the stalling of replication forks. This stress activates the DNA damage response (DDR) pathway, primarily mediated by the ATR/Chk1 signaling axis, which attempts to halt the cell cycle to allow for DNA repair.[4][5] However, sustained replication stress induced by this compound overwhelms the repair capacity of cancer cells, ultimately triggering the intrinsic pathway of apoptosis.[6][7]

The Signaling Cascade

The induction of apoptosis by this compound follows a well-defined signaling cascade:

-

CDC7 Inhibition: this compound binds to the ATP-binding pocket of CDC7, preventing the phosphorylation of its substrates, most notably MCM2.[2]

-

Replication Stress: The absence of MCM2 phosphorylation stalls the initiation of DNA replication, leading to replication stress and the accumulation of single-stranded DNA.

-

ATR/Chk1 Activation: The replication stress activates the ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1) signaling pathway, a crucial component of the S-phase checkpoint.[4][5]

-

Cell Cycle Arrest: The activated ATR/Chk1 pathway leads to a delay in the S-phase of the cell cycle.[2][8]

-

Induction of Apoptosis: Prolonged replication stress and cell cycle arrest trigger the intrinsic apoptotic pathway, leading to the activation of caspases and execution of apoptosis.[2][9]

The Intrinsic Apoptosis Pathway in Detail

The sustained replication stress induced by this compound predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.

Upon prolonged replication stress, the balance shifts in favor of the pro-apoptotic Bcl-2 family members. This leads to mitochondrial outer membrane permeabilization (MOMP), a critical "point of no return" in the apoptotic process. MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound across a range of tumor types.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 17 | [2] |

| COLO 205 | Colorectal Cancer | 81 | [2] |

Note: This table is a summary of available data and may not be exhaustive. IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

Cell Viability Assay (e.g., MTS Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Objective: To detect and quantify the expression of key apoptotic proteins following this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentration and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-9, cleaved caspase-3, cleaved PARP, Bcl-2, BAX) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. synentec.com [synentec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 6. Chk1 Suppresses a Caspase-2 Apoptotic Response to DNA Damage that Bypasses p53, Bcl-2, and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Simurosertib: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simurosertib (TAK-931) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] As a critical regulator of the initiation of DNA replication, CDC7 is a compelling therapeutic target in oncology.[3][4] Inhibition of CDC7 by this compound prevents the phosphorylation of its key substrate, the Minichromosome Maintenance (MCM) complex, leading to the suppression of DNA replication, induction of replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Chemical Properties and Structure

This compound is a thieno[3,2-d]pyrimidinone derivative with a quinuclidine (B89598) moiety.[6] Its chemical structure and key identifying information are detailed below.

| Property | Value | Reference |

| IUPAC Name | 2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | [7] |

| Synonyms | TAK-931 | [6][8] |

| CAS Number | 1330782-76-7 | [1][7] |

| Molecular Formula | C₁₇H₁₉N₅OS | [1][7] |

| Molecular Weight | 341.43 g/mol | [1][7] |

| SMILES | O=C1C2=C(C=C(C3=CNN=C3C)S2)NC([C@H]4N(CC5)CCC5C4)=N1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting CDC7 kinase, a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[7][9] The primary substrate of the CDC7-Dbf4 kinase complex (also known as DDK) is the MCM2-7 complex, the core component of the replicative helicase.[3][4]

The mechanism of action unfolds as follows:

-

Binding to CDC7: this compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of CDC7 kinase.[1][5]

-

Inhibition of MCM2 Phosphorylation: This binding prevents the phosphorylation of the MCM2 subunit at serine 40 (pMCM2), a critical step for the initiation of DNA replication.[1][5]

-

Induction of Replication Stress: By blocking the firing of replication origins, this compound induces replication stress, leading to the stalling of replication forks.[3][4]

-

Cell Cycle Arrest and Apoptosis: The sustained replication stress activates DNA damage response pathways, ultimately leading to cell cycle arrest at the G1/S transition and the induction of apoptosis in cancer cells.[3][7] Recent studies also suggest that CDC7 inhibition by this compound can lead to the proteasome-mediated degradation of MYC, a proto-oncogene implicated in cell proliferation and transformation.[10][11]

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: this compound inhibits the CDC7/Dbf4 complex, preventing MCM2-7 phosphorylation and DNA replication initiation, leading to replication stress and apoptosis.

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| CDC7 | < 0.3 | Enzymatic Assay | [1][2] |

| CDC7 | 0.26 | Enzymatic Assay | [6] |

| CDK2 | 6,300 | Enzymatic Assay | [6] |

| ROCK1 | 430 | Enzymatic Assay | [6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Value (nM) | Endpoint | Reference |

| HeLa | pMCM2 Inhibition | IC₅₀ = 17 | Inhibition of MCM2 phosphorylation | [6] |

| COLO 205 | Cell Proliferation | EC₅₀ = 81 | Reduction in cell growth after 3 days | [5][6] |

| Various Cancer Cells | Growth Inhibition | GI₅₀ = 30.2 - >10,000 | Inhibition of cell growth | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[7][8]

Objective: To determine the enzymatic inhibitory activity of this compound against CDC7 kinase.

Methodology:

-

Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL, containing recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., a peptide derived from MCM2), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a vehicle control (DMSO).

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.

-

IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Cellular Proliferation Assay (CellTiter-Glo® Assay)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96-well opaque-walled plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which corresponds to the number of viable cells.

-

EC₅₀/GI₅₀ Calculation: Calculate the EC₅₀ or GI₅₀ values by plotting the percentage of cell viability against the inhibitor concentration.

Western Blot for pMCM2

This protocol provides a general guideline for detecting pMCM2 levels.[3][9]

Objective: To confirm the target engagement of this compound in cells by measuring the phosphorylation of its direct substrate, MCM2.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMCM2 (Ser40) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Caption: A generalized workflow for the detection of pMCM2 levels by Western blot following this compound treatment.

In Vivo Studies and Clinical Development

In preclinical xenograft models of human cancers, orally administered this compound has demonstrated significant and irreversible tumor growth inhibition.[1][9] It effectively reduces the intratumor levels of pMCM2 in a dose- and time-dependent manner.[5][12] this compound has progressed into clinical trials to evaluate its safety, tolerability, and anti-tumor activity in patients with advanced solid tumors.[9][13] A recommended Phase II dose has been established, and studies are ongoing to further explore its therapeutic potential.[13]

Conclusion

This compound is a highly potent and selective inhibitor of CDC7 kinase with a well-defined mechanism of action. By targeting a key regulator of DNA replication initiation, it represents a promising therapeutic strategy for the treatment of various cancers. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound in oncology.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. caymanchem.com [caymanchem.com]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Simurosertib: A Selective CDC7 Inhibitor

Executive Summary: Cell Division Cycle 7 (CDC7) kinase is a critical regulator of the initiation of DNA replication, making it a compelling target for cancer therapy, particularly due to its overexpression in numerous tumor types.[1][2] this compound (TAK-931) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CDC7 kinase.[3][4] Its mechanism of action involves preventing the phosphorylation of the minichromosome maintenance (MCM) complex, which halts the initiation of DNA replication.[1][5] This action induces replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, apoptosis in cancer cells.[6][7] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the methodologies of key experimental assays for its evaluation.

Introduction to CDC7 Kinase

CDC7 is a serine/threonine kinase that plays a pivotal role in the G1/S transition of the cell cycle.[1] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate various substrates, most notably the MCM2-7 complex.[1][8] This phosphorylation is an essential step for the firing of replication origins and the initiation of DNA synthesis.[5][9] Given the high dependency of rapidly proliferating cancer cells on robust DNA replication, inhibiting CDC7 presents a promising therapeutic strategy to selectively target tumor cells.[1][10]

This compound (TAK-931): An Overview

This compound is a thieno[3,2-d]pyrimidinone-based compound identified as a highly potent and selective inhibitor of CDC7.[11] It is an orally active agent that has been evaluated in clinical trials for the treatment of advanced solid tumors.[10][12]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Synonyms | TAK-931 | [11][12] |

| Molecular Formula | C₁₇H₁₉N₅OS | [11][12] |

| Molecular Weight | 341.4 g/mol | [6][11] |

| CAS Number | 1330782-76-7 | [11][12] |

| Solubility | Soluble in DMSO | [6][11] |

Mechanism of Action

This compound functions as a time-dependent, ATP-competitive inhibitor, binding to the ATP-binding pocket of CDC7 kinase.[1][3] This direct inhibition prevents the phosphorylation of the MCM2 subunit, a critical step for the activation of the replicative helicase.[1][9] The consequences of this inhibition are a cascade of cellular events that disproportionately affect cancer cells.

-

Inhibition of DNA Replication: By preventing the firing of replication origins, this compound effectively halts the initiation of DNA synthesis.[1]

-

Induction of Replication Stress: The stalling of replication forks leads to replication stress (RS), a hallmark of cancer.[6][7]

-

Cell Cycle Arrest and Mitotic Aberrations: Sustained RS induces an S-phase delay.[6][7] This stress carries over into mitosis, causing centrosome dysregulation and chromosome missegregation, which are irreversible in many cancer cells.[6][7][13]

-

Apoptosis: The culmination of these cellular insults is the induction of programmed cell death (apoptosis).[1][5]

Quantitative Data Summary

The preclinical and clinical activity of this compound has been characterized through various studies. The following tables summarize key quantitative data.

Table 2: In Vitro Potency and Selectivity of this compound

| Target/Assay | Cell Line | IC₅₀ / EC₅₀ / GI₅₀ | Reference |

| CDC7 (enzymatic) | - | <0.3 nM | [3][6] |

| CDC7 (enzymatic) | - | 0.26 nM | [11] |

| Cdk2 (enzymatic) | - | 6,300 nM | [11] |

| ROCK1 (enzymatic) | - | 430 nM | [11] |

| pMCM2 Inhibition | HeLa | 17 nM | [11] |

| Cell Proliferation | COLO 205 | 81 nM (EC₅₀) | [11] |

| Cell Proliferation | Various | 30.2 - >10,000 nM (GI₅₀) | [11] |

Table 3: In Vivo Antitumor Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Cancer Type | Models with Antitumor Efficacy (≤60% TGI) | Median %TGI | Reference |

| All Models | 43 of 93 (46.2%) | 56.5% | [14] |

| Colorectal | Not specified | 43.8% | [14] |

| Lung | Not specified | 76.8% | [14] |

| Ovarian | Not specified | 57.4% | [14] |

| Pancreatic | Not specified | 70.1% | [14] |

| %TGI = Percent Tumor Growth Inhibition |

Table 4: Pharmacokinetic and Safety Data from Phase I Clinical Trial (NCT02699749)

| Parameter | Finding | Reference |

| Population | Patients with advanced solid tumors | [10] |

| Time to Max. Plasma Conc. (Tₘₐₓ) | ~1–4 hours post-dose | [10][15] |

| Recommended Phase II Dose | 50 mg, once daily, days 1–14 of a 21-day cycle | [10][15] |

| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | [10][15] |

| Dose-Limiting Toxicities | Grade 4 neutropenia, Grade 3 febrile neutropenia | [10][15] |

Detailed Experimental Protocols

Evaluating the efficacy and mechanism of a CDC7 inhibitor like this compound involves a standard set of biochemical and cellular assays.

This assay biochemically quantifies the inhibitory activity of this compound on the purified CDC7/Dbf4 enzyme by measuring ADP production.[16]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute in kinase assay buffer. Prepare a solution of recombinant human CDC7/Dbf4 complex, a suitable substrate (e.g., MCM2 peptide), and ATP in kinase assay buffer.[1][17]

-

Kinase Reaction: In a 96-well plate, add this compound dilutions or vehicle control (DMSO). Add the CDC7/Dbf4 enzyme and pre-incubate for 10-15 minutes. Initiate the reaction by adding the ATP/substrate master mix. Incubate for 45-60 minutes at 30°C.[16][17]

-

Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-45 minute incubation, add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.[16][17]

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value using non-linear regression.[16]

This assay assesses the anti-proliferative effects of this compound on cancer cell lines.[1][8]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96- or 384-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[1][8]

-

Compound Treatment: Treat cells with a range of concentrations of this compound or a vehicle control (DMSO).[1]

-

Incubation: Incubate the plates for a defined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.[1][8]

-

Viability Measurement: Equilibrate the plate to room temperature. Add a cell viability reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Mix to induce lysis.[8]

-

Data Analysis: After a brief incubation to stabilize the signal, measure luminescence with a plate reader. Calculate the percentage of viability relative to the vehicle-treated control and determine the EC₅₀/GI₅₀ value.[18]

This protocol confirms target engagement within cells by measuring the phosphorylation level of MCM2, a direct substrate of CDC7.[1]

Methodology:

-

Cell Treatment & Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[1][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[8][18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[8][18]

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody against phospho-MCM2 overnight at 4°C.[8][18]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8][18] A loading control (e.g., total MCM2, Lamin B1) should be probed to confirm equal protein loading.[13]

This protocol evaluates the antitumor activity of this compound in a preclinical animal model.[1]

Methodology:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., COLO 205) into immunocompromised mice.[1]

-

Randomization: Once tumors reach a palpable, specified size, randomize the mice into treatment and vehicle control groups.[1]

-

Drug Administration: Administer this compound orally at specified doses and schedules (e.g., 40 or 60 mg/kg, twice daily). The control group receives a vehicle solution.[1][11]

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to monitor efficacy and toxicity.[1]

-

Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., pMCM2 levels by Western blot or IHC) to confirm target engagement in vivo.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. What are CDC7 modulators and how do they work? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Small-molecule Articles | Smolecule [smolecule.com]

- 10. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Preclinical Studies of TAK-931 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical studies of TAK-931 (simurosertib), a highly potent and selective oral inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is overexpressed in a variety of human cancers, making it a promising therapeutic target.[1][2] Preclinical data demonstrate that TAK-931 effectively inhibits CDC7, leading to the suppression of DNA replication, induction of replication stress, and subsequent cell cycle arrest and apoptosis in cancer cells.[2] This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate TAK-931 in solid tumor models.

Mechanism of Action

TAK-931 is an ATP-competitive inhibitor of CDC7 kinase.[2][3] The primary mechanism of action involves the inhibition of the CDC7/DBF4 complex, which is essential for the initiation of DNA replication during the S phase of the cell cycle.[1][2] Inhibition of CDC7 by TAK-931 prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) helicase complex component, a critical step for the firing of replication origins.[1][2][3] This disruption leads to replication stress, S phase delay, and ultimately, mitotic aberrations, including centrosome dysregulation and chromosome missegregation, resulting in an irreversible antiproliferative effect on cancer cells.[4][5][6]

Signaling Pathway of CDC7 Inhibition by TAK-931

Caption: Simplified signaling pathway of CDC7 and its inhibition by TAK-931.

Data Presentation

Table 1: In Vitro Activity of TAK-931

| Parameter | Value | Notes | Citation |

| Biochemical IC50 | <0.3 nM | Enzymatic activity against CDC7 kinase. | [4][7] |

| CDK2 IC50 | 6300 nM | Demonstrates high selectivity for CDC7 over CDK2. | [4] |

| Kinase Selectivity | >120-fold | Higher selectivity for CDC7 compared to 317 other kinases. | [4] |

| Cellular GI50 Range | 30.2 nM to >10 µM | Antiproliferative activity in a panel of 246 cancer cell lines. | [4] |

| Median GI50 | 407.4 nM | Across the 246 cancer cell line panel. | [4] |

Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |

| COLO205 (colorectal) | 60 mg/kg, oral administration | Significant antitumor activity | [3][7] |

| PHTXM-97Pa (PDX) | 40 mg/kg, once daily | 86.1% | [8] |

| PHTXM-97Pa (PDX) | 60 mg/kg, once daily | 89.9% | [8] |

| Multiple PDX Models | Oral administration | Efficacy (≤60% TGI) in 43 of 93 models (46.2%) | [8] |

Table 3: Pharmacokinetic Parameters of TAK-931 in Humans

| Parameter | Value | Patient Population | Citation |

| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | Advanced solid tumors | [1][9] |

| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | Advanced solid tumors | [1][9][10] |

Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the enzymatic inhibitory activity of TAK-931 against CDC7 and other kinases.

-

Methodology:

-

Recombinant human CDC7/Dbf4 complex is incubated with a substrate (e.g., a peptide derived from MCM2) and ATP.[2]

-

TAK-931 is added to the reaction mixture at varying concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a method like the ADP-Glo kinase assay, which measures the amount of ADP produced.[2]

-

Cell Proliferation Assay

-

Objective: To assess the anti-proliferative activity of TAK-931 in cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., COLO205) are seeded in 96-well plates and allowed to adhere overnight.[2]

-

Cells are treated with a range of concentrations of TAK-931 or a vehicle control (e.g., DMSO).[2]

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or fluorometric assay such as CellTiter-Glo or by staining and counting cell nuclei.[2][4]

-

The half-maximal growth inhibition (GI50) values are determined by fitting the dose-response data to a sigmoidal curve.[2]

-

Western Blotting for Phospho-MCM2

-

Objective: To confirm the target engagement of TAK-931 in cells by measuring the phosphorylation of its direct substrate, MCM2.

-

Methodology:

-

Cancer cells are treated with TAK-931 for a specified duration.[2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MCM2 (pMCM2) at Ser40.[2][4]

-

A corresponding secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The signal is visualized using a chemiluminescent substrate. Total MCM2 and a housekeeping protein (e.g., GAPDH or Lamin B1) are used as loading controls.[2][4]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.

-

Methodology:

-

Human cancer cells (e.g., COLO205) or patient-derived tumor fragments are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[2][4]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

TAK-931 is administered orally at specified doses and schedules.[2]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pMCM2 levels by western blot or immunohistochemistry).[2]

-

Experimental Workflow for In Vivo Xenograft Study

Caption: General experimental workflow for in vivo xenograft studies of TAK-931.

Conclusion

The preclinical data for TAK-931 strongly support its development as a novel anticancer agent for solid tumors. Its high selectivity and potent inhibition of CDC7 lead to significant antiproliferative effects in a broad range of cancer cell lines and demonstrate robust antitumor efficacy in in vivo models.[4] The well-characterized mechanism of action, involving the induction of replication stress, provides a solid foundation for its clinical investigation.[4][5][6] The findings from these preclinical studies have paved the way for ongoing clinical trials to evaluate the safety and efficacy of TAK-931 in patients with advanced solid tumors.[1][9][11]